3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4507245
CAS Number:
Molecular Formula: C18H14F3N5
Molecular Weight: 357.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid (PYRPCA)

Compound Description: PYRPCA is a pyrazolopyridine derivative investigated for its structure and vibrational spectra using experimental and theoretical methods. [] The study highlighted the presence of different tautomers of this compound and the influence of intramolecular hydrogen bonding on its stability and conjugation with the pyridine ring. []

6,7-Dihydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carbonitrile (PYRPCN)

Compound Description: Similar to PYRPCA, PYRPCN is another pyrazolopyridine derivative studied for its structure and vibrational properties. [] This research revealed the existence of keto-enol tautomers in PYRPCN. []

3-methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridine

Compound Description: This compound class represents a series of pyrazolopyridine derivatives synthesized and characterized for their antimicrobial properties. [] The 'aryl' substituent at position 6 allows for the exploration of structure-activity relationships. []

Relevance: This class of compounds, specifically those with an aryl substituent at position 6, are structurally related to 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Both share the same base structure, with the key difference being the specific aryl group at position 6, where the target compound possesses a 1-methyl-1H-pyrazol-3-yl group. []

6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative investigated for its supramolecular aggregation properties. [] It forms a 1:1 solvate with dimethylformamide in its crystal structure. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and features substituents at positions 4 and 6. [] It highlights the structural diversity possible within this class of compounds, although it lacks the trifluoromethyl group present in the target compound.

6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This pyrazolo[3,4-b]pyridine derivative, similar to the previous compound, was also studied for its supramolecular aggregation behavior. [] It forms a 1:1 solvate with dimethylformamide and exhibits different hydrogen bonding patterns in its crystal structure. []

Relevance: Similar to the previous compound, this derivative also highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine class and shares the core scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of various substituents at positions 4 and 6 underscores the potential for exploring structure-activity relationships within this class.

6-(1H-indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound, part of the same study as the previous two, is a pyrazolo[3,4-b]pyridine derivative with a distinct supramolecular arrangement. [] Unlike the others, it crystallizes in its unsolvated form and displays C-H...O hydrogen bond-mediated chain formation. []

Relevance: This derivative shares the core pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and demonstrates the structural diversity within this compound class. [] The variations in substituents at positions 4 and 6, particularly the presence of a trimethoxyphenyl group in this compound, contribute to its distinct crystallization behavior.

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative synthesized through a microwave-assisted reaction. [] The crystal structure analysis revealed a distorted envelope conformation for the tetrahydropyridine ring. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a fluorophenyl group at position 4 in this compound, compared to the trifluoromethyl group in the target compound, suggests potential bioisosteric replacements within this chemical class.

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This tetrahydro-pyrazolo[3,4-b]pyridine derivative was synthesized via a microwave-assisted reaction and characterized by X-ray crystallography. [] The study highlighted the specific hydrogen bonding interactions within its crystal structure. []

Relevance: This compound shares the fundamental pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] It exemplifies the structural diversity possible within this class and suggests the potential for modulating physicochemical properties through changes in the substituents.

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound is a dihydro-pyrazolo[3,4-b]pyridine derivative characterized by X-ray crystallography. [] The study highlighted the dihedral angles between different ring systems within the molecule. []

Relevance: This compound shares the base pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a methoxyphenyl group at position 4 in this derivative provides insights into the potential for substitutions at that position while maintaining the core structure.

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

Compound Description: This compound is a tetrahydro-pyrazolo[3,4-b]pyridine derivative that forms an ethanol solvate in its crystal structure. [] X-ray crystallography revealed the compound's conformation and intermolecular interactions, including a short N...Br contact. []

Relevance: This compound shares the pyrazolo[3,4-b]pyridine scaffold with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a bromophenyl group at position 4 in this derivative, as opposed to the trifluoromethyl group in the target compound, suggests further possibilities for halogen substitutions at that position.

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

Compound Description: This compound serves as a key intermediate in the synthesis of various heterocyclic hybrids, including acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []

Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound incorporates a 1-phenyl-1H-pyrazol-3-yl motif, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This suggests the broader relevance of this structural motif in medicinal chemistry and its potential application in constructing diverse heterocyclic systems.

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: This pyrazolo[3,4-b]pyridine derivative has been characterized by X-ray crystallography, revealing its structure and intramolecular interactions, including a short S...O contact. []

Relevance: This compound highlights the structural diversity possible within the pyrazolo[3,4-b]pyridine class, sharing the core structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of diverse substituents, such as the methylsulfanyl group at position 4 and the carboxylate group at position 5, demonstrates the potential for exploring structure-activity relationships.

6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids

Compound Description: This class of pyrazolopyridine derivatives has been synthesized and evaluated for their antibacterial activities. [] The "aryl" substituent at position 6 allows for the exploration of structure-activity relationships within this series. []

Relevance: This compound class, particularly those with an aryl substituent at position 6, bears structural resemblance to 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] Both share the base pyrazolo[3,4-b]pyridine scaffold, with the key distinction being the specific aryl group at position 6, which is a 1-methyl-1H-pyrazol-3-yl group in the target compound. This similarity underscores the importance of this core structure in medicinal chemistry.

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: This compound is an analogue of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β. [] This analogue was cocrystallized with the N-terminal domain of Hsp90-alpha to elucidate its binding mode. []

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and also includes a 1-methyl-1H-pyrazolyl moiety, albeit at a different position and connected to an imidazole ring. [] This structural similarity points towards the potential of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing inhibitors targeting various biological targets.

phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This class of compounds, characterized by a pyrazolo[3,4-b]quinoline core, has been synthesized and evaluated for its anticancer activity. [] The study highlighted the cytotoxic potential of these derivatives against HeLa and DU145 cell lines. []

Relevance: While incorporating a pyrazolo[3,4-b] core, these compounds differ from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to their fusion to a quinoline system instead of a pyridine ring. [] This variation highlights the possibility of extending the pyrazolo[3,4-b] motif to other fused heterocyclic systems while potentially retaining biological activity.

Compound Description: This pyrazolo[3,4-b]pyridine derivative has been structurally characterized by X-ray crystallography. [] The study compared its structural features to its 4-methyl and 4-chloro substituted analogues, revealing differences in torsion angles and intermolecular interactions. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This pyrazolo[3,4-b]pyridine derivative has been studied for its supramolecular architecture. [] Its crystal structure revealed the formation of complex double chains through a network of N-H...N, C-H...N, and C-H...pi(arene) hydrogen bonds. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, showcasing the versatility of this scaffold. [] The presence of a fluorophenyl group at position 4, compared to the trifluoromethyl group in the target compound, further indicates the potential for exploring halogen substitutions at that position.

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

Compound Description: HMBPP is a novel pyrazolo[3,4-b]pyridine derivative synthesized through a ring-opening and ring-closure reaction. [] The compound was thoroughly characterized using various spectroscopic methods and theoretical calculations. []

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the versatility of this scaffold for developing new molecules. [] The presence of a bulky benzofuran substituent at position 5 in HMBPP showcases the potential for introducing diverse structural motifs at this position.

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) discovered through structure-activity relationship (SAR) studies. [] Despite demonstrating robust efficacy in preclinical models, its development was halted due to potential immune-related findings in toxicology studies. []

Relevance: While incorporating a pyrazolo[3,4-b] core, PF470 differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its fusion to a pyrazine ring instead of a pyridine ring. [] This difference highlights the possibility of modifying the core structure while potentially retaining biological activity.

3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, has been characterized by X-ray crystallography, revealing its molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking. []

Relevance: This compound shares the base pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] It demonstrates the structural diversity possible within this class, featuring a propylamino group at position 6 and a carbonitrile group at position 5, different from the substituents in the target compound.

6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine

Compound Description: This pyrazolo[3,4-b]pyridine derivative was studied for its supramolecular aggregation behavior. [] Its crystal structure revealed the formation of cyclic centrosymmetric dimers through C-H...pi(arene) hydrogen bonds. []

Relevance: This compound highlights the structural diversity within the pyrazolo[3,4-b]pyridine class, sharing the core structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a bromophenyl substituent at position 6, compared to the 1-methyl-1H-pyrazol-3-yl group in the target compound, suggests potential modifications at that position.

3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound is another pyrazolo[3,4-b]pyridine derivative explored for its supramolecular assembly. [] It forms a chain of edge-fused rings through N-H...N and C-H...pi(pyridine) hydrogen bonds. []

Relevance: This derivative shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] Its distinct hydrogen bonding pattern, leading to a ladder-like structure, emphasizes the role of substituents in influencing intermolecular interactions.

1-(benzothiazolyl)pyrazolo[3,4-b]pyridines

Compound Description: This class of compounds, characterized by a benzothiazolyl group linked to the pyrazolo[3,4-b]pyridine core, has been synthesized and evaluated for its anti-cancer activity. [] Notably, non-fluorinated derivatives exhibited promising cytotoxic profiles against various cancer cell lines. []

Relevance: This compound class highlights the structural diversity possible by incorporating different heterocyclic systems onto the pyrazolo[3,4-b]pyridine core, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a benzothiazolyl group in these derivatives underscores the potential for exploring similar substitutions for modulating biological activity.

Compound Description: This specific compound, also belonging to the 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines class, demonstrated notable cell growth inhibition against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []

Relevance: Similar to other 1-(benzothiazolyl)pyrazolo[3,4-b]pyridines, this compound showcases the potential of incorporating a benzothiazole ring onto the pyrazolo[3,4-b]pyridine scaffold, which is also present in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a trifluoromethyl group at position 6 in this compound, similar to the target compound, further strengthens the relevance of this substituent in modulating biological activity.

Compound Description: This class of compounds, featuring a pyrazolo[3,4-b]pyridine core with an amino group at position 5 and an oxo group at position 6, has been synthesized and utilized as intermediates in the preparation of other heterocyclic compounds, including pyrazolo[4,3-f][1,7]naphthyridin-5-ones. []

Relevance: This compound class shares the pyrazolo[3,4-b]pyridine core with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrating the versatility of this scaffold as a building block for diverse heterocyclic systems. [] The presence of specific functional groups, such as the amino group at position 5 and the oxo group at position 6, highlights the potential for further derivatization and exploration of biological activity.

3,4-dihydro-5H-pyrazolo[4,3-f][1,7]naphthyridin-5-ones

Compound Description: This class of compounds, featuring a fused pyrazolo[4,3-f][1,7]naphthyridin-5-one core, represents a series of heterocycles synthesized from pyrazolo[3,4-b]pyridine derivatives. [] Some of these compounds exhibited antioxidant activity and fluorescence properties. []

Relevance: Although not directly containing the pyrazolo[3,4-b]pyridine core, this compound class is synthesized from 5-Amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones, which are structural analogues of 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This connection showcases the potential of utilizing pyrazolo[3,4-b]pyridine derivatives as valuable building blocks for accessing more complex heterocyclic systems with potentially diverse biological activities.

4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide

Compound Description: This compound, a dihydro-pyrazolo[3,4-b]thieno[2,3-e]pyridine derivative, has been structurally characterized by X-ray crystallography. [] The study revealed the compound's conformation, highlighting the dihedral angles between different ring systems. []

Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound showcases the potential for incorporating a thiophene ring into the pyrazolo[3,4-b] scaffold, as seen in 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] This structural modification highlights the possibility of expanding the core structure while potentially retaining biological activity.

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator investigated for its vasodilatory effects. [, , ] Studies demonstrated its ability to induce relaxation in various arteries, including ovine pulmonary artery and rat mesenteric artery, through mechanisms involving both cGMP-dependent and -independent pathways. [, , ]

Relevance: While containing a pyrazolo[3,4-b]pyridine core, BAY 41-2272 differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the absence of a 1-methyl-1H-pyrazol-3-yl substituent and the presence of a cyclopropyl-pyrimidine moiety. [, , ] This difference highlights the diverse structures attainable with this core while targeting different biological activities.

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Compound Description: This compound, a polyheterocyclic molecule featuring a pyrrolo[3,4-b]pyridine core, was synthesized using a microwave-assisted multi-step reaction sequence. [] The synthesis involved a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration cascade, highlighting the efficiency of this approach for constructing complex molecules. []

Relevance: This compound, while incorporating a pyrrolo[3,4-b]pyridine motif, differs from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the presence of a pyrrole ring instead of a pyrazole ring fused to the pyridine core. [] This variation highlights the broader application of fusing five-membered heterocycles to pyridines for constructing diverse compound libraries.

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

Compound Description: This pyrazolo[3,4-b]pyridine derivative has been structurally characterized by X-ray crystallography. [] The study revealed its three-dimensional framework structure, which arises from N-H...N and C-H...N hydrogen bonding interactions. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. [] The presence of a chlorine atom at position 6 in this compound, as opposed to the 1-methyl-1H-pyrazol-3-yl group in the target compound, suggests the possibility of halogen substitutions at that position while retaining the core structure.

Compound Description: These complexes, derived from a pyrazole-based ligand, were synthesized and investigated for their DNA interaction, antibacterial activity, and DFT properties. [] Both complexes exhibited binding affinity to calf thymus DNA and showed antibacterial activity against Klebsiella pneumonia and Bacillus subtilis. []

Relevance: While containing a pyrazole ring, these complexes differ significantly from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to the absence of the pyrazolo[3,4-b]pyridine core. [] This difference highlights the broader importance of pyrazole-containing compounds in medicinal chemistry, albeit with varying core structures and biological activities.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, was synthesized through a one-pot reaction involving a thieno[2,3-d]pyrimidine moiety. [] The structure of this complex molecule was confirmed through various spectroscopic techniques and elemental analysis. []

Relevance: This compound, despite containing a pyrazolo[3,4-b]pyridine core, differs significantly from 3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine due to its extended structure involving a chromenone moiety and a thieno[2,3-d]pyrimidine substituent. [] This difference emphasizes the possibility of building complex and diverse structures upon the pyrazolo[3,4-b]pyridine scaffold while potentially targeting specific biological activities.

1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine

Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative with a large cyclododecane ring fused to the structure, was synthesized under microwave irradiation. [] Its crystal structure revealed a coplanar arrangement for the newly formed pyridine ring. []

Properties

Product Name

3-methyl-6-(1-methyl-1H-pyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-methyl-6-(1-methylpyrazol-3-yl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C18H14F3N5

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C18H14F3N5/c1-11-16-13(18(19,20)21)10-15(14-8-9-25(2)24-14)22-17(16)26(23-11)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

VRZOPWGBLSVLMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=NN(C=C3)C)C(F)(F)F)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.